A Technical Guide to Phenylmaleic Anhydride (CAS 36122-35-7): Properties, Synthesis, and Applications in Research and Development
A Technical Guide to Phenylmaleic Anhydride (CAS 36122-35-7): Properties, Synthesis, and Applications in Research and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified professionals. All handling, storage, and use of chemical substances should be performed by trained personnel with appropriate safety measures in place, referencing a comprehensive Safety Data Sheet (SDS).
Core Identification and Properties
Phenylmaleic anhydride (B1165640), registered under CAS number 36122-35-7, is an organic compound with the chemical formula C₁₀H₆O₃.[1][2] Also known by its systematic name, 3-phenylfuran-2,5-dione, it is a solid at room temperature and serves as a versatile intermediate in organic synthesis and polymer science.[1][3] Its structure incorporates both a phenyl group and a reactive maleic anhydride moiety, making it a valuable building block for complex molecules.
Physicochemical Data
The fundamental properties of phenylmaleic anhydride are summarized below, providing a quantitative overview for experimental design and evaluation.
| Property | Value | Source(s) |
| CAS Number | 36122-35-7 | [3][4][5][6] |
| Molecular Formula | C₁₀H₆O₃ | [1][3][4][5] |
| Molecular Weight | 174.15 g/mol | [1][3] |
| Appearance | White to light brown powder or crystalline solid.[7][8] | [7][8] |
| Melting Point | 120-122 °C | [3] |
| Boiling Point | 341.6 °C | [4] |
| Solubility | Soluble in most common organic solvents; sparingly soluble in water.[1][7] | [1][7] |
| EINECS Number | 252-881-8 | [2][3] |
Spectroscopic Profile
Spectroscopic data is critical for the identification and characterization of phenylmaleic anhydride. While raw spectra are beyond the scope of this guide, the availability of key analytical data is noted.
| Spectroscopic Technique | Availability / Key Information | Source(s) |
| Infrared (IR) Spectroscopy | Conforming spectra available (FTIR, ATR-IR). | [8][9] |
| Raman Spectroscopy | FT-Raman spectra have been recorded. | [9][10] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available. | [5] |
Synthesis and Reactivity
Synthesis Protocol
A common laboratory-scale synthesis of phenylmaleic anhydride involves the dehydrogenation of phenylsuccinic anhydride.[11] The protocol outlined below is based on a reported procedure using N-bromosuccinimide (NBS) as a dehydrogenating agent.
Reaction: Phenylsuccinic anhydride is treated with N-bromosuccinimide in the presence of a radical initiator, such as benzoyl peroxide, to yield phenylmaleic anhydride. A reported yield for this method is between 57-64%.[11]
Experimental Protocol: Dehydrogenation of Phenylsuccinic Anhydride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine phenylsuccinic anhydride (1 equivalent), N-bromosuccinimide (1 equivalent), and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add a catalytic amount of benzoyl peroxide (approx. 0.02 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the reactants (e.g., via TLC). The reaction is typically complete within a few hours.
-
Work-up: After cooling the reaction mixture to room temperature, the succinimide (B58015) byproduct is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude phenylmaleic anhydride can be purified by recrystallization from an appropriate solvent system (e.g., chloroform-ligroin) to yield the final product.
Chemical Reactivity
The reactivity of phenylmaleic anhydride is dominated by the anhydride functional group and the electron-deficient alkene bond, making it a versatile reagent.
-
Nucleophilic Acyl Substitution: The anhydride ring is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to ring-opening and the formation of mono-esters or mono-amides of phenylmaleic acid.[7]
-
Diels-Alder Reactions: Similar to maleic anhydride, the electron-withdrawing nature of the adjacent carbonyl groups makes the double bond highly electrophilic. This renders phenylmaleic anhydride a potent dienophile for [4+2] cycloaddition reactions with conjugated dienes.[12]
Applications in Research and Drug Development
Phenylmaleic anhydride's unique chemical properties make it a valuable component in several high-value applications, from materials science to pharmaceuticals.
Polymer Science
In polymer chemistry, phenylmaleic anhydride is utilized as a monomer and a polymer modifier.[1] It can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. Its applications include:
-
Adhesives, Sealants, and Coatings: Imparts excellent resistance to hydrolysis and weathering.[1]
-
Impact Modifiers and Plasticizers: Adds flexibility and toughness to polymeric materials.[1]
-
Crosslinking Agent: Used in the production of epoxy resins and as a modifier in polyester (B1180765) synthesis.[7]
Intermediate in Organic Synthesis
It serves as a crucial starting material for a wide range of products, including pharmaceuticals, agricultural chemicals, fragrances, and antioxidants.[1][7]
Drug Development and Biomedical Applications
The maleic anhydride functional group is of particular interest in drug development. Copolymers of maleic anhydride have been extensively studied for biomedical applications due to their biocompatibility and the reactivity of the anhydride ring, which allows for the covalent attachment of drugs.[13][14]
-
Drug Delivery Systems: Maleic anhydride copolymers are used to create conjugates, films, and nanoparticles for controlled drug release.[13][14] Some of these systems, like SMANCS (a conjugate of neocarzinostatin (B611948) with a maleic anhydride-styrene copolymer), have reached clinical use.[14]
-
Bioactive Molecules: Phenylmaleic anhydride itself is noted as an intermediate in the synthesis of prostacyclin receptor agonists and may have anti-inflammatory properties.[4][15]
Safety and Handling
Phenylmaleic anhydride is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [9] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [9] |
| Skin Irritation | H315 | Causes skin irritation. | [2][9] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][9] |
-
Signal Word: Warning[2]
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a dust mask (e.g., N95).[2] Avoid generating dust. Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dark, and dry place.[2] Keep the container tightly closed and store under an inert atmosphere, as the compound is moisture-sensitive.[1][2][7]
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]
References
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Phenylmaleic anhydride | 36122-35-7 [m.chemicalbook.com]
- 4. Phenylmaleic Anhydride | 36122-35-7 | LBA12235 | Biosynth [biosynth.com]
- 5. Phenylmaleic anhydride [webbook.nist.gov]
- 6. Phenylmaleic anhydride [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Phenylmaleic anhydride, 99% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Phenylmaleic anhydride | C10H6O3 | CID 99174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why Is Maleic Anhydride an Extremely Reactive Dienophile? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. TR-P338348 - phenylmaleic-anhydride | 36122-35-7 [cymitquimica.com]
